molecular formula C12H15ClN2O2 B3848544 N-(4-chlorophenyl)-N'-isobutylethanediamide

N-(4-chlorophenyl)-N'-isobutylethanediamide

Cat. No. B3848544
M. Wt: 254.71 g/mol
InChI Key: AFIQJODGZWQPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-isobutylethanediamide, also known as AKB-48 or APINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of indazole-based synthetic cannabinoids, which have been developed as alternatives to natural cannabinoids for research purposes.

Scientific Research Applications

N-(4-chlorophenyl)-N'-isobutylethanediamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-isobutylethanediamide is similar to that of natural cannabinoids. It acts on the endocannabinoid system, which is involved in various physiological processes such as pain, inflammation, and appetite. N-(4-chlorophenyl)-N'-isobutylethanediamide binds to cannabinoid receptors CB1 and CB2, which are located throughout the body, including the brain, spinal cord, and immune system. This binding results in the activation of various signaling pathways, leading to the observed effects of N-(4-chlorophenyl)-N'-isobutylethanediamide.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-isobutylethanediamide has been shown to have various biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory properties, which may be useful in the treatment of chronic pain and inflammation. It has also been found to have anti-cancer properties, particularly in the treatment of breast cancer. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-N'-isobutylethanediamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it a cost-effective alternative to natural cannabinoids, which are often difficult to obtain in pure form. However, one of the limitations of using N-(4-chlorophenyl)-N'-isobutylethanediamide is that its effects may not be representative of those of natural cannabinoids, as it is a synthetic compound.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-N'-isobutylethanediamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain, inflammation, and neurodegenerative diseases. Another direction is to explore its effects on the endocannabinoid system and its interactions with other signaling pathways in the body. Finally, there is a need for more studies on the safety and toxicity of N-(4-chlorophenyl)-N'-isobutylethanediamide, particularly in the context of its potential therapeutic applications.

properties

IUPAC Name

N'-(4-chlorophenyl)-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-8(2)7-14-11(16)12(17)15-10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIQJODGZWQPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N'-(2-methylpropyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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